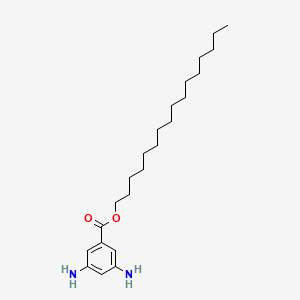

Hexadecyl 3,5-diaminobenzoate

Description

Contextualizing Hexadecyl 3,5-diaminobenzoate within the Landscape of Functional Organic Molecules

This compound is a bifunctional organic molecule that integrates two key structural motifs: a diaminobenzoate scaffold and a long hexadecyl alkyl chain. This unique combination of a rigid, functional aromatic core with a flexible, hydrophobic tail places it within the category of amphiphilic molecules. The aromatic amine groups provide sites for further chemical reactions, such as polymerization, while the long alkyl chain influences its solubility and self-assembly properties. Its synthesis typically involves the esterification of 3,5-diaminobenzoic acid with hexadecanol (B772), a reaction that can be catalyzed by an acid. researchgate.net

Significance of Diaminobenzoate Scaffolds in Material Science and Supramolecular Chemistry

Diaminobenzoate scaffolds are of significant interest in both material science and supramolecular chemistry due to their rigid structure and the presence of reactive amine groups. These scaffolds serve as crucial building blocks, or monomers, for the synthesis of high-performance polymers like polyamides and polyimides. researchgate.net The arrangement of the amino groups on the benzene (B151609) ring influences the geometry and properties of the resulting polymers.

In the realm of supramolecular chemistry, the directed hydrogen bonding capabilities of the amino and carboxylate groups on the diaminobenzoate core enable the formation of well-defined, non-covalent assemblies. These assemblies can manifest as gels, liquid crystals, or other ordered structures, which are being explored for applications in areas such as tissue engineering and drug delivery.

Overview of Current Research Trajectories Involving Long-Chain Alkyl Esters with Aromatic Amine Functionalities

Current research involving long-chain alkyl esters functionalized with aromatic amines, such as this compound, is largely concentrated in the field of polymer chemistry. A notable application is the development of advanced materials for gas separation membranes. By incorporating long alkyl chains into the polymer backbone, researchers can modify the free volume and processability of the resulting polyimides.

For instance, fully cyclized polyimides derived from this compound have been synthesized and utilized to create ultra-thin films via the Langmuir-Schaefer technique. researchgate.net These films, deposited onto a support material, have demonstrated selective permeability for various gases, including nitrogen, oxygen, carbon dioxide, and hydrogen. researchgate.net The long alkyl chain in these systems acts as an internal plasticizer, enhancing the solubility and processability of the otherwise rigid polyimide structure.

Methodological Frameworks for Investigating Novel Chemical Entities

The investigation of a novel chemical entity like this compound follows a well-established methodological framework to determine its structure, purity, and properties. This process is crucial for ensuring the reliability and reproducibility of scientific findings. Key analytical techniques employed include:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the amine (N-H), carbonyl (C=O), and ester (C-O) groups in this compound.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the synthesized compound.

Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.

Below are tables detailing the physicochemical properties and spectral data for the parent compound, 3,5-Diaminobenzoic acid, which serve as a reference in the study of its derivatives like this compound.

Physicochemical Properties of 3,5-Diaminobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 235-238 °C |

| Appearance | Light brown crystalline powder |

| Solubility | Soluble in hot water and ethanol |

Spectral Data for 3,5-Diaminobenzoic Acid

| Technique | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ 6.22 (t, 1H), 6.55 (d, 2H), 4.85 (s, 4H, NH₂), 12.0 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | δ 108.9, 109.2, 134.5, 149.8, 168.1 |

| IR (KBr, cm⁻¹) | 3420, 3330 (N-H stretch), 1680 (C=O stretch), 1620, 1590 (aromatic C=C) |

Research Findings on Polyimides Derived from Long-Chain Alkyl 3,5-Diaminobenzoates

Research has shown that incorporating long-chain alkyl 3,5-diaminobenzoates into polyimides can significantly alter their gas permeation properties. The long alkyl chains increase the fractional free volume of the polymer matrix, which generally leads to higher permeability coefficients for various gases. The table below presents representative data for a copolyimide containing a long-chain alkyl diaminobenzoate, illustrating the effect on gas transport.

Gas Permeability Data for a Copolyimide Containing 25% Long-Chain Alkyl 3,5-Diaminobenzoate Moiety

| Gas | Permeability Coefficient (Barrer) |

| Oxygen (O₂) ** | ~40 |

| Nitrogen (N₂) | ~10 |

| Methane (CH₄) | ~7 |

| Carbon Dioxide (CO₂) ** | ~145 |

| Data adapted from related studies on copolyimides containing diaminobenzoic acid derivatives. rsc.org |

Structure

2D Structure

Properties

CAS No. |

70393-61-2 |

|---|---|

Molecular Formula |

C23H40N2O2 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

hexadecyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-23(26)20-17-21(24)19-22(25)18-20/h17-19H,2-16,24-25H2,1H3 |

InChI Key |

YPMPDHLBUQDESW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Hexadecyl 3,5 Diaminobenzoate

Strategic Approaches to Hexadecyl 3,5-diaminobenzoate Synthesis

The synthesis of this compound is primarily achieved through the esterification of 3,5-diaminobenzoic acid with hexadecanol (B772). However, the presence of two nucleophilic amino groups on the aromatic ring introduces challenges, such as potential side reactions and the need for chemoselectivity. Strategic decisions regarding the esterification method and the potential use of protecting groups are paramount.

Esterification Reactions and Optimization

The core transformation is the formation of an ester bond between the carboxylic acid of the aminobenzoic acid moiety and the hydroxyl group of hexadecanol. Several established esterification protocols can be adapted for this purpose, each with distinct advantages and optimization parameters.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), with the removal of water to drive the equilibrium towards the product. For the synthesis of this compound, this would involve heating 3,5-diaminobenzoic acid and hexadecanol with an acid catalyst. However, the strong acidic conditions can lead to the protonation and potential deactivation or side reactions of the basic amino groups.

Steglich Esterification: A milder and often more efficient method for sterically hindered or sensitive substrates is the Steglich esterification. organic-chemistry.orgorganic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature, avoiding the harsh conditions of Fischer esterification. scielo.br The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which must be removed during purification.

Thionyl Chloride Method: A two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 3,5-diaminobenzoyl chloride can then be reacted with hexadecanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is highly effective but generates corrosive HCl and SO₂ as byproducts.

| Esterification Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or TsOH (catalyst) | Heat, removal of H₂O | Inexpensive reagents | Harsh acidic conditions, potential for side reactions with amines |

| Steglich | DCC, DMAP (catalyst) | Anhydrous solvent (e.g., CH₂Cl₂), 0°C to room temp | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgorganic-chemistry.org | Stoichiometric urea (B33335) byproduct (DCU) requires removal |

| Acyl Chloride | 1. SOCl₂ 2. Pyridine or Et₃N | 1. Anhydrous conditions 2. 0°C to room temp | High reactivity, high yield | Generates corrosive byproducts (HCl, SO₂) |

Purification Methodologies for Research-Grade Material

Achieving high purity is critical for characterizing the compound and for any subsequent applications. Given the structure of this compound—a large, relatively nonpolar molecule with polar functional groups—a multi-step purification process is typically required.

Work-up/Extraction: After the reaction, an initial purification is performed by washing the crude product mixture. For instance, if an acid catalyst is used, the organic layer containing the product can be washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acid. youtube.com If DCC is used, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. organic-chemistry.org

Column Chromatography: This is the most powerful technique for separating the desired ester from unreacted starting materials, byproducts, and any di-acylated side products. researchgate.net A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a gradient of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate).

Recrystallization: As a final polishing step, recrystallization from a suitable solvent system can be used to obtain highly pure, crystalline material. The choice of solvent is critical and is determined empirically.

High-Speed Counter-Current Chromatography (HSCCC): For structurally similar long-chain fatty acid esters, HSCCC has been shown to be an effective purification method. nih.gov This liquid-liquid partition chromatography technique avoids the use of solid adsorbents like silica, which can sometimes cause degradation of sensitive compounds.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry can make the synthesis of this compound more sustainable, safer, and more efficient. essentialchemicalindustry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org The dinitro-reduction pathway followed by catalytic hydrogenation has a very high atom economy, as the only byproduct is water. In contrast, methods using protecting groups or stoichiometric coupling agents like DCC have lower atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org Using a catalytic amount of a strong acid (Fischer) or DMAP (Steglich) is preferable to using a full equivalent of a reagent that is consumed. The use of heterogeneous, recyclable catalysts, such as solid acid catalysts (e.g., Dowex resins, zeolites, or treated fly ash) for esterification, represents a greener alternative to homogeneous mineral acids. nih.govnih.gov

Safer Solvents: The synthesis should avoid or minimize the use of hazardous solvents. Replacing solvents like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) should be considered. rsc.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided if possible as it adds steps and generates waste. acs.org Developing a selective catalytic system for the direct esterification of 3,5-diaminobenzoic acid would be a significant green advancement over a protecting-group-based strategy.

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and minimizing side reactions. The two most pertinent mechanisms are for Fischer and Steglich esterification.

Mechanism of Fischer Esterification:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.

Nucleophilic Attack: The alcohol (hexadecanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, turning it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated carbonyl of the final ester is deprotonated by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester.

Mechanism of Steglich (DCC/DMAP) Esterification: The Steglich esterification follows a more complex pathway involving activation of the carboxylic acid by DCC. organic-chemistry.orgyoutube.com

Formation of O-Acylisourea: The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially a carboxylic acid anhydride (B1165640) and is highly susceptible to nucleophilic attack.

Role of DMAP: While the alcohol can attack the O-acylisourea directly, the reaction is significantly accelerated by DMAP. organic-chemistry.org DMAP, being a more powerful nucleophile than hexadecanol, attacks the O-acylisourea.

Formation of Acylpyridinium Ion: This attack forms a new, even more reactive intermediate, an N-acylpyridinium ion, and releases dicyclohexylurea (DCU). This intermediate is a highly activated "active ester".

Nucleophilic Attack by Alcohol: The alcohol (hexadecanol) now attacks the highly electrophilic acyl-pyridinium species.

Ester Formation: This attack forms the final ester and regenerates the DMAP catalyst. The insoluble DCU precipitates from the reaction mixture. organic-chemistry.orglibretexts.org

This mechanistic understanding allows for the rational design of synthetic procedures that maximize the yield and purity of this compound.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

The transition of the synthesis of this compound from a laboratory setting to a pilot-plant scale introduces a series of challenges that are critical to address for a successful, safe, and economically viable process. While laboratory-scale synthesis focuses on proof-of-concept and initial characterization, pilot-scale production aims to generate larger quantities of the material under conditions that are representative of a full-scale manufacturing process. cosmeticsandtoiletries.com This section will detail the key considerations for this scale-up.

A plausible and common laboratory synthesis for this compound is the Fischer-Speier esterification. This method involves the reaction of 3,5-diaminobenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

A typical laboratory procedure would involve reacting 3,5-diaminobenzoic acid with a slight excess of hexadecanol in a suitable solvent, such as toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is commonly employed. The reaction mixture is heated to reflux until the theoretical amount of water is collected.

When scaling this process to a pilot plant, several factors must be meticulously evaluated:

Heat Management: Exothermic or endothermic reactions that are easily managed in small laboratory flasks can become significant challenges in large reactors. nih.gov The esterification of 3,5-diaminobenzoic acid is typically an endothermic process, requiring continuous energy input to maintain the reaction temperature. However, localized overheating must be avoided to prevent side reactions or degradation of the reactants and product. Pilot plant reactors are equipped with sophisticated heating jackets and internal coils to ensure uniform temperature distribution. nih.gov The reduced surface-area-to-volume ratio in larger vessels necessitates a more robust heat transfer system. nih.gov

Mass Transfer and Mixing: Achieving homogeneous mixing of the reactants, catalyst, and solvent is crucial for consistent reaction rates and yields. In a large reactor, inadequate mixing can lead to concentration and temperature gradients, resulting in incomplete conversion and the formation of impurities. The viscosity of the reaction mixture, which can increase as the reaction progresses, further complicates mixing. Pilot-plant reactors utilize powerful agitators with various impeller designs to ensure efficient mixing. thglabs.com The selection of the appropriate agitator and mixing speed is a critical parameter that is often determined through modeling and experimental trials. thglabs.com

| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) | Key Considerations for Scale-Up |

| Reactant Ratio (Acid:Alcohol) | 1 : 1.1 - 1.2 | 1 : 1.05 - 1.1 | Minimize excess alcohol to reduce downstream purification costs. |

| Catalyst Loading (e.g., H₂SO₄) | 1-5 mol% | 0.5-2 mol% | Reduce catalyst usage to minimize corrosion and purification challenges. |

| Solvent Volume | Sufficient for dissolution and azeotropic removal | Optimized for efficiency and cost | Minimize solvent to increase reactor throughput and reduce waste. |

| Reaction Temperature | Reflux temperature of solvent (e.g., Toluene ~111°C) | 120-160°C (may require pressure) | Higher temperatures increase reaction rate but can lead to side reactions. |

| Reaction Time | 4-24 hours | 8-16 hours | Optimized to maximize conversion and throughput. |

| Agitation Speed | Magnetic stirrer | 50-200 RPM (impeller) | Ensure adequate mixing without causing excessive shear. |

| Water Removal | Dean-Stark trap | Vacuum distillation or nitrogen sparging | Efficient water removal is critical to drive the reaction to completion. |

Reaction Kinetics and Equilibrium: The reversible nature of esterification means that the removal of water is paramount to achieving high conversions. axel-one.com While a Dean-Stark trap is effective in the lab, at a pilot scale, water removal might be achieved more efficiently through vacuum distillation or by sparging the reaction mixture with an inert gas like nitrogen. The choice of method will depend on the boiling points of the reactants and the desired operating pressure.

Equipment Selection and Materials of Construction: The corrosive nature of strong acid catalysts at high temperatures necessitates the use of corrosion-resistant materials for the reactor and ancillary equipment. Glass-lined steel or Hastelloy reactors are often employed in pilot plants for such processes. cosmeticsandtoiletries.com The design of the reactor, including the type of agitator, baffles, and condenser, will significantly impact the process efficiency. cosmeticsandtoiletries.com

Process Control and Monitoring: Pilot plants are equipped with advanced process control systems to monitor and regulate critical parameters such as temperature, pressure, pH, and agitator speed in real-time. In-process analytical techniques may also be employed to track the progress of the reaction and ensure the product meets the required specifications.

| Step | Laboratory Scale | Pilot Scale | Key Considerations for Scale-Up |

| Catalyst Neutralization | Addition of aqueous base (e.g., NaHCO₃) to the reaction flask. | Pumping the reaction mixture to a neutralization tank with controlled addition of base. | Efficient mixing is required to ensure complete neutralization and avoid localized pH spikes. |

| Phase Separation | Use of a separatory funnel. | Decantation in the reaction vessel or a dedicated settling tank. | The larger volume and potentially slower phase separation need to be accounted for in the process timing. |

| Solvent Removal | Rotary evaporator. | Jacketed reactor with vacuum and overhead condensation. | Efficient heat transfer and vacuum are necessary for timely solvent removal without degrading the product. |

| Product Isolation | Filtration of precipitated solid. | Centrifugation or filtration in a Nutsche filter-dryer. | Handling larger quantities of solids requires specialized equipment. |

| Drying | Vacuum oven. | Vacuum dryer or agitated filter-dryer. | Efficient drying of larger batches to the required residual solvent level. |

Computational and Theoretical Investigations of Hexadecyl 3,5 Diaminobenzoate Molecular Architecture and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the molecular-level properties of Hexadecyl 3,5-diaminobenzoate. These computational methods provide insights into the molecule's electronic structure, stability, and reactivity, which are challenging to determine through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. For this compound, DFT calculations are employed to identify the most stable (ground state) three-dimensional arrangement of its atoms. The process involves optimizing the molecular geometry to find the minimum energy conformation.

The molecule consists of two main parts: the polar 3,5-diaminobenzoate head and the long, nonpolar hexadecyl tail. DFT studies would focus on the rotational barriers around the ester linkage and the conformational flexibility of the long alkyl chain. Calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would explore various conformers to locate the global minimum on the potential energy surface. ijraset.com The planarity of the benzene (B151609) ring and the orientation of the amino groups relative to the carboxylate group are critical aspects determined by these calculations. The long hexadecyl chain introduces significant conformational complexity, with numerous low-energy staggered conformations that would be investigated to understand its spatial arrangement.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis reveals that the HOMO is primarily localized on the electron-rich 3,5-diaminobenzoyl moiety, specifically on the amino groups and the aromatic ring. This indicates that this part of the molecule is the most susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the carbonyl group of the ester and the aromatic ring, identifying this region as the likely site for nucleophilic attack. unesp.br A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net From these FMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. bhu.ac.in

Table 1: Representative Global Reactivity Descriptors Calculated from FMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its noncovalent interaction patterns. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. rsc.org

In this compound, the MEP analysis would show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atoms of the amino groups. These regions are prone to electrophilic attack and are sites for hydrogen bond acceptance. ijraset.com Positive potential (colored blue) would be located around the hydrogen atoms of the amino groups and the aromatic ring, indicating these are sites for nucleophilic attack and hydrogen bond donation. bhu.ac.in The long hexadecyl chain would exhibit a largely neutral (green) potential, characteristic of nonpolar alkyl regions, which engage in van der Waals interactions. researchgate.net This analysis is crucial for predicting how the molecules will pack in a solid state and interact with solvents or biological receptors. rsc.org

Molecular Dynamics Simulations of Conformational Behavior in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, with its significant conformational flexibility, MD simulations provide critical insights into its dynamic behavior in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. nih.govsemanticscholar.org

Prediction of Spectroscopic Signatures (Focus on Theoretical Methodologies)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict and interpret spectroscopic data. researchgate.net For this compound, these theoretical approaches can calculate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration. The predicted frequencies and intensities can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as N-H stretching of the amino groups, C=O stretching of the ester, and various aromatic ring vibrations.

TD-DFT calculations are used to predict the electronic absorption spectra by computing the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, the calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic system. The results help in understanding the photophysical properties of the molecule.

Computational Design Principles for Derivative Synthesis

Computational chemistry provides powerful principles for the rational design of new molecules based on a parent structure. For this compound, computational tools can guide the synthesis of derivatives with tailored properties. researchgate.net

By analyzing the FMOs and MEP, chemists can identify the reactive sites on the molecule. For instance, to enhance nucleophilicity, electron-donating groups could be substituted on the aromatic ring. To modify intermolecular interactions, the length and branching of the alkyl chain could be altered. Structure-property relationship studies can be performed computationally by systematically changing functional groups and recalculating key properties like the HOMO-LUMO gap, dipole moment, and polarizability. This in-silico screening process allows for the pre-selection of candidate derivatives with desired electronic or self-assembly characteristics before committing to synthetic efforts, thereby saving time and resources.

Supramolecular Assembly and Self Organization Phenomena of Hexadecyl 3,5 Diaminobenzoate

Postulated Mechanisms of Hydrogen Bonding and Aromatic Stacking Interactions

The 3,5-diaminobenzoate headgroup is rich in sites for hydrogen bonding. The two amine (-NH2) groups and the ester group provide both hydrogen bond donors and acceptors. It is highly probable that these groups would engage in intermolecular hydrogen bonding, a primary driving force for the self-assembly of many organic molecules.

In a related compound, methyl 3,5-diaminobenzoate, the crystal structure reveals extensive networks of hydrogen bonds. researchgate.net Specifically, the amino groups form N-H···O and N-H···N hydrogen bonds, creating a stable, packed structure. researchgate.net It is reasonable to infer that Hexadecyl 3,5-diaminobenzoate would exhibit similar hydrogen bonding motifs among its aromatic headgroups.

The Directive Role of the Alkyl Chain in Self-Assembly Processes

The hexadecyl chain, a 16-carbon aliphatic tail, is expected to play a crucial role in directing the self-assembly process, primarily through hydrophobic interactions and van der Waals forces. In polar solvents, these long alkyl chains would tend to segregate from the solvent molecules, driving the aggregation of the this compound molecules.

The length and flexibility of the hexadecyl chain would influence the packing of the molecules and the morphology of the resulting nanostructures. Van der Waals interactions between adjacent alkyl chains would provide additional stability to the assembled state. The interplay between the hydrogen bonding and aromatic stacking of the headgroups and the hydrophobic interactions of the alkyl tails would ultimately determine the final supramolecular architecture.

Anticipated Formation of Ordered Nanostructures and Microstructures

Based on the amphiphilic nature of this compound, the formation of various ordered nanostructures and microstructures in solution is anticipated. Depending on factors such as concentration, solvent polarity, and temperature, one could expect the formation of micelles, vesicles, nanotubes, or lamellar structures.

To visualize and characterize these hypothetical structures, advanced microscopy techniques would be indispensable.

Transmission Electron Microscopy (TEM) would be employed to obtain high-resolution images of the nanostructures, revealing their morphology, size, and internal structure.

Scanning Electron Microscopy (SEM) would provide information on the surface topography and three-dimensional nature of larger microstructures or aggregates.

Atomic Force Microscopy (AFM) would allow for the imaging of the self-assembled structures on a substrate with sub-nanometer resolution, providing details on their height, width, and periodicity.

SAXS and SANS are powerful techniques for probing the structure of materials on the nanoscale.

Small-Angle Neutron Scattering (SANS) , often used in conjunction with isotopic labeling (e.g., deuteration), can provide detailed information about the internal structure of the assemblies, such as the conformation of the alkyl chains and the segregation of the polar and nonpolar domains.

Hypothesized Solvent Effects on Supramolecular Organization

The choice of solvent is expected to have a profound impact on the self-assembly of this compound. In polar solvents like water, hydrophobic interactions would dominate, leading to the aggregation of the alkyl tails. In nonpolar solvents, the polar headgroups would likely aggregate through hydrogen bonding and aromatic stacking. The polarity, hydrogen-bonding capacity, and steric bulk of the solvent molecules would all influence the delicate balance of non-covalent interactions and thus the resulting supramolecular structures.

Potential for Responsive Self-Assembly Systems Modulated by External Stimuli

The presence of functional groups susceptible to external stimuli suggests that this compound could be a component of responsive self-assembly systems. For instance, the amine groups could be protonated or deprotonated in response to changes in pH, altering the hydrogen bonding network and potentially triggering a disassembly or morphological transition of the supramolecular structures. Other potential stimuli could include temperature, light, or the introduction of specific ions that could interact with the polar headgroup.

Polymer Chemistry and Advanced Materials Applications of Hexadecyl 3,5 Diaminobenzoate

Utilization as a Monomer in Condensation Polymerization

Condensation polymerization, a process where monomers join together with the loss of a small molecule like water, is a fundamental method for synthesizing high-performance polymers. The difunctional nature of Hexadecyl 3,5-diaminobenzoate, possessing two amine groups, makes it an ideal monomer for this type of polymerization.

Synthesis of Polyamides and Polyimides from Diaminobenzoate Precursors

Polyamides: Aromatic polyamides, known for their exceptional thermal and mechanical properties, are typically synthesized through the polycondensation of aromatic diamines with dicarboxylic acids or their derivatives. nih.gov The incorporation of this compound as the diamine monomer would lead to the formation of polyamides with a unique combination of rigid aromatic backbones and flexible aliphatic side chains. The long hexadecyl groups would likely enhance the solubility of the resulting polyamides in common organic solvents, a common challenge with rigid aromatic polymers. acs.org Furthermore, these aliphatic side chains can act as internal plasticizers, improving the processability and flexibility of the material. The melting point and crystallinity of the polyamides could be tailored by adjusting the content of this monomer in copolymerization with other diamines. acs.org

Polyimides: Polyimides are another class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties. nih.gov The synthesis involves the reaction of a diamine with a dianhydride. Using this compound in polyimide synthesis is anticipated to yield polymers with improved solubility and processability. acs.org The long alkyl side chains would increase the free volume within the polymer matrix, disrupting the tight chain packing that typically renders polyimides insoluble. acs.org This can be particularly advantageous for applications requiring solution-based processing, such as the fabrication of thin films and coatings. Research on similar long-chain alkyl-substituted diamines has shown that the length of the alkyl chain can influence the liquid crystal alignment properties of the resulting polyimides, suggesting potential applications in display technologies. acs.org

Table 1: Predicted Influence of this compound on Polyamide and Polyimide Properties (Illustrative)

| Property | Predicted Effect of Incorporating this compound | Rationale |

| Solubility | Increased in organic solvents | The long hexadecyl chains disrupt polymer chain packing, increasing free volume. acs.org |

| Processability | Improved | Lowered melting point and increased solubility facilitate easier processing. |

| Flexibility | Increased | The aliphatic side chains act as internal plasticizers. acs.org |

| Thermal Stability | Potentially decreased compared to fully aromatic counterparts | The aliphatic chains may degrade at lower temperatures than the aromatic backbone. |

| Glass Transition Temperature (Tg) | Likely lowered | The flexible side chains increase polymer chain mobility. |

This table is illustrative and based on established principles for similar long-chain diamine monomers.

Incorporation into Polyurethane and Polyurea Systems

Polyurethanes: Polyurethanes are versatile polymers formed by the reaction of diisocyanates with polyols. Diamines can be used as chain extenders in polyurethane synthesis, reacting with isocyanate groups to form urea (B33335) linkages within the polyurethane structure (technically a poly(urethane-urea)). The incorporation of this compound would introduce both rigidity from the aromatic ring and flexibility from the hexadecyl chain. The long aliphatic chain would likely influence the microphase separation between the hard and soft segments of the polyurethane, which in turn governs its mechanical properties. acs.org This could lead to the development of thermoplastic elastomers with tailored elasticity and toughness.

Polyureas: Polyureas are synthesized through the rapid reaction of diisocyanates with diamines. nih.gov The use of this compound as a co-monomer in polyurea synthesis could be a strategy to modify the properties of the resulting material. The bulky hexadecyl group would likely slow down the typically very fast polymerization rate, potentially allowing for better process control. mdpi.com Furthermore, the aliphatic side chains would be expected to enhance the flexibility and impact resistance of the otherwise rigid polyurea network.

Exploring Polymerization Kinetics and Mechanism

The polymerization kinetics of this compound would be influenced by both its aromatic nature and the presence of the long alkyl chain. The amine groups on the aromatic ring are less basic than those on aliphatic diamines, leading to slower reaction rates with comonomers like dicarboxylic acids or diisocyanates.

The large hexadecyl group could also introduce steric hindrance, further slowing down the polymerization process. This effect might be advantageous in systems where a slower, more controlled reaction is desirable, such as in the production of large, defect-free parts. The mechanism of polymerization would follow the standard pathways for condensation polymerization, such as nucleophilic acyl substitution for polyamide synthesis or nucleophilic addition for polyurethane and polyurea formation.

Functionalization of Polymer Matrices via this compound

The unique structure of this compound makes it an excellent candidate for the functionalization of various polymer matrices. By incorporating this monomer into a polymer backbone, the hexadecyl chains can be introduced as pendant groups. These long aliphatic chains can significantly alter the surface properties of the polymer, imparting hydrophobicity and potentially lubricity. This could be beneficial for applications requiring low friction surfaces or water-repellent coatings.

Furthermore, the presence of these functional groups can improve the compatibility of the polymer with other non-polar materials, such as fillers or in polymer blends. The ability to tailor the surface energy and interfacial properties of a material is crucial in many advanced applications, including biocompatible materials and advanced composites. youtube.com

Role as a Cross-Linking Agent or Co-Monomer in Polymer Networks

While this compound is a difunctional monomer and thus primarily a linear chain extender, its derivatives or its use in specific formulations could allow it to act as a cross-linking agent or a critical co-monomer in creating polymer networks. For instance, if the aromatic ring were to be further functionalized with a third reactive group, it could serve as a cross-linking site.

More commonly, it would be used as a co-monomer in conjunction with multifunctional cross-linking agents. In such systems, the this compound would control the spacing between cross-links and introduce flexibility into the network. The long hexadecyl chains would influence the network's morphology and final properties, potentially leading to the formation of soft, elastomeric networks with tailored mechanical responses. The use of diamines as cross-linkers has been explored in materials like graphene oxide membranes, where they can control the interlayer spacing. frontiersin.org

Development of Novel Polymer Architectures with Tunable Properties (Focus on design principles)

The incorporation of monomers like this compound opens up possibilities for designing novel polymer architectures with precisely controlled, or "tunable," properties. The key design principle lies in the ability to control the placement and concentration of the functional hexadecyl groups along the polymer chain.

By varying the ratio of this compound to other diamine or diacid co-monomers, a range of properties can be achieved. For example, a higher concentration of this monomer would lead to a polymer with a more pronounced aliphatic character, resulting in lower crystallinity, increased solubility, and greater flexibility. acs.org Conversely, a lower concentration would result in a more rigid polymer with properties closer to those of the parent aromatic polymer. This ability to tune properties is highly desirable for creating materials optimized for specific applications. rsc.org The design of such functional monomers is a key strategy in the development of advanced polymeric materials. rsc.org

Table 2: Design Principles for Tunable Polymer Properties with this compound (Illustrative)

| Desired Property | Design Strategy | Anticipated Outcome |

| High Solubility | Increase the molar ratio of this compound in the copolymer. | Disruption of chain packing leads to better interaction with solvents. acs.org |

| Increased Flexibility | Incorporate a higher percentage of this compound. | The long aliphatic chains increase the free volume and chain mobility. |

| Controlled Crystallinity | Vary the monomer ratio to control the regularity of the polymer chain. | The bulky side chains can disrupt crystalline packing. acs.org |

| Tailored Surface Energy | Control the concentration of the monomer at the polymer surface. | The hydrophobic hexadecyl chains will preferentially migrate to the surface. |

This table is illustrative and based on established principles for similar long-chain diamine monomers.

Applications in Coatings and Interfacial Science (Focus on mechanisms of interaction)

The unique molecular architecture of this compound, which combines a long hydrophobic alkyl chain with a functional aromatic headgroup, suggests its significant potential as a surface-active agent and a performance-enhancing additive in coatings and interfacial science. While direct research on this specific compound is not extensively documented, its behavior and mechanisms of interaction can be inferred from the well-understood principles of physical chemistry and the observed properties of analogous long-chain and aromatic amine compounds.

The primary mechanism driving the functionality of this compound in these applications is its amphiphilic nature. The 16-carbon hexadecyl tail is strongly hydrophobic, while the 3,5-diaminobenzoate headgroup, containing two primary amine groups and an ester linkage, is polar and capable of specific interactions. This duality forces the molecule to preferentially adsorb at interfaces, such as the boundary between a coating and the air, a coating and the substrate, or between different phases in a liquid formulation.

At these interfaces, the molecules orient themselves to minimize free energy. The hydrophobic hexadecyl tails will typically extend away from a polar phase (like water or a polar polymer) and into a non-polar phase (like air or an oily component). Conversely, the polar diaminobenzoate headgroup will seek interaction with polar surfaces or molecules. This self-assembly into organized layers is fundamental to its function.

One of the key interaction mechanisms of the headgroup is hydrogen bonding. The two primary amine groups are excellent hydrogen bond donors, while the carbonyl group of the ester is a hydrogen bond acceptor. These groups can form strong intermolecular hydrogen bonds with each other, leading to a well-ordered and stable interfacial film. Furthermore, they can form strong adhesive bonds with substrates that possess hydroxyl groups, such as glass, metal oxides, and certain polymers. The basic nature of the amine groups also allows for acid-base interactions with acidic sites on a substrate surface, further enhancing adhesion. The presence of a diamine on the benzene (B151609) ring can significantly enhance the adhesive properties of a polymer system.

The long hexadecyl chains interact with each other through van der Waals forces. In a sufficiently dense layer, these forces promote the formation of a quasi-crystalline, ordered structure. This packing of the alkyl chains can create a dense, hydrophobic barrier at the surface of a coating, which can enhance its water repellency and resistance to the ingress of corrosive agents. The study of long-chain alkyl compounds on surfaces has shown that the chain length and packing density are critical to forming effective barrier layers.

In the context of coatings, this compound could therefore act as:

An Adhesion Promoter: By migrating to the coating-substrate interface, its amino groups can form strong bonds with the substrate, bridging the gap between the bulk coating and the surface.

A Surface Modifier: When it migrates to the coating-air interface, it can alter the surface properties, for example, by creating a low-energy, hydrophobic surface that is easy to clean or has anti-fouling properties.

A Corrosion Inhibitor: For metal substrates, the amine functionalities can coordinate with the metal surface, forming a dense, protective monolayer that passivates the metal and prevents corrosive species from reaching it.

A Dispersing Agent: In liquid coating formulations, its amphiphilic character could aid in the stabilization and dispersion of pigments or other particles by adsorbing onto their surface and preventing them from agglomerating.

The table below presents data on analogous compounds that illustrate the principles of how different molecular components can influence interfacial properties.

| Compound/System | Interfacial Property/Application | Mechanism of Interaction |

| Long-chain alkylamines on metal surfaces | Corrosion Inhibition | Formation of a self-assembled monolayer via coordination of the amine group to the metal and hydrophobic barrier from alkyl chains. |

| Poly(propylene) with maleic anhydride-grafted poly(propylene) (MAPP) | Improved adhesion to fillers | Covalent bonding and hydrogen bonding between the anhydride (B1165640)/acid groups and the filler surface. researchgate.net |

| Catechol-containing polymers | Strong underwater adhesion | Coordination bonding of catechol groups to metal oxide surfaces and hydrogen bonding. nih.gov |

| Long-chain alkylammonium-modified montmorillonite | Formation of ordered interlayer structures | Electrostatic interactions and hydrogen bonding between the ammonium (B1175870) head groups and the silicate (B1173343) surface. dtic.mil |

The following table provides hypothetical performance data for a coating with and without an additive like this compound, based on the expected mechanisms of action.

| Property | Standard Coating | Coating with 2% this compound (Hypothetical) | Postulated Mechanism |

| Adhesion to Steel (MPa) | 5 | 12 | Interaction of amine groups with the metal oxide surface via hydrogen bonding and acid-base interactions. |

| Water Contact Angle (degrees) | 75 | 105 | Orientation of hydrophobic hexadecyl tails at the coating-air interface, creating a low-energy surface. |

| Corrosion Rate (µm/year) | 50 | 10 | Formation of a dense, passivating monolayer of the additive on the steel surface, blocking corrosive agents. |

| Pigment Agglomerate Size (µm) | 20 | 5 | Amphiphilic additive adsorbs on pigment surfaces, providing steric and/or electrostatic stabilization. |

Advanced Derivatization and Functionalization Strategies Employing Hexadecyl 3,5 Diaminobenzoate

Covalent Grafting and Surface Immobilization Techniques

Covalent grafting is a process that attaches molecules to a surface, and Hexadecyl 3,5-diaminobenzoate is well-suited for this purpose. The amino groups on the benzene (B151609) ring can react with various functional groups on a surface, forming stable covalent bonds. This allows for the modification of surface properties, such as making a surface more hydrophobic or providing reactive sites for further functionalization.

For instance, the amino groups can react with carboxyl groups on a surface through amide bond formation, a common and robust reaction in organic chemistry. This technique can be used to immobilize this compound onto a variety of substrates, including polymers, silica (B1680970), and other materials with appropriate surface functionalities.

Synthesis of Complex Dendrimeric and Hyperbranched Structures

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and a large number of terminal functional groups. nih.govresearchgate.net The di-functional nature of the amino groups in this compound makes it an excellent candidate for the synthesis of dendrimers and hyperbranched polymers.

The synthesis can proceed in a divergent manner, where the dendrimer grows outwards from a central core. nih.gov For example, the amino groups of this compound can be reacted with a molecule containing multiple reactive sites, such as cyanuric chloride, to form the first generation of the dendrimer. nih.gov Subsequent reactions with additional monomers lead to the formation of higher-generation dendrimers with an exponential increase in the number of surface groups. nih.gov These surface groups can then be further functionalized for specific applications.

Table 1: Examples of Building Blocks for Dendrimer Synthesis

| Core Molecule | Branching Monomer | Resulting Dendrimer Type |

|---|---|---|

| 1,3,5-Triphenylbenzene | 3,4,5-Trialkoxy benzoic acid | Discotic Liquid Crystalline Dendrimer researchgate.net |

| Pentaerythritol | Azide (B81097) functionalized 2,2-bis(hydroxymethyl)propanoic acid | Hydroxide-terminated dendrimer nih.gov |

Preparation of Schiff Base Conjugates and Macrocyclic Systems

The amino groups of this compound can readily react with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a versatile method for creating new C=N double bonds and is widely used in the synthesis of various organic compounds. core.ac.uk

Schiff base formation can be used to conjugate this compound to other molecules, such as polymers or biomolecules, to impart specific properties. For example, a Schiff base derived from 3,4-dimethoxybenzaldehyde (B141060) and p-aminobenzoic acid has been synthesized and characterized. researchgate.net The resulting Schiff base conjugates can exhibit interesting biological activities or be used as intermediates in further synthetic transformations. core.ac.uk

Furthermore, the di-functionality of this compound allows for its incorporation into macrocyclic systems. By reacting it with a di-functional electrophile, such as a diacyl chloride or a dialdehyde, large ring structures can be formed. These macrocycles can act as host molecules for smaller guests or serve as building blocks for more complex supramolecular assemblies.

Click Chemistry and Post-Synthetic Modification Approaches

"Click chemistry" refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govijarsct.co.in The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. nih.govillinois.edu To utilize click chemistry, one of the amino groups of this compound can be converted into an azide or an alkyne.

This modified this compound can then be "clicked" onto a molecule containing the complementary functional group. This approach is highly efficient for creating complex architectures and for the surface functionalization of materials. nih.govresearchgate.net

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing molecular frameworks, such as covalent organic frameworks (COFs). rsc.orgrsc.org A material built with this compound can be subsequently modified by reacting the free amino groups. This allows for the tuning of the material's properties without altering its underlying structure. rsc.org For example, the amino groups could be acylated, alkylated, or used in other chemical transformations to introduce new functional moieties.

Table 2: Comparison of Click Chemistry and Post-Synthetic Modification

| Feature | Click Chemistry | Post-Synthetic Modification |

|---|---|---|

| Reaction Type | Specific, high-yielding reactions (e.g., CuAAC) nih.govillinois.edu | Various chemical transformations on existing functional groups rsc.org |

| Timing of Functionalization | During the primary synthesis nih.gov | After the initial framework is formed rsc.org |

| Key Advantage | High efficiency and orthogonality nih.gov | Versatility in introducing diverse functionalities rsc.org |

Development of Multifunctional Probes and Building Blocks

The combination of a long alkyl chain for solubility in nonpolar environments and reactive amino groups for further functionalization makes this compound a valuable building block for creating multifunctional probes and materials. upenn.edumpg.desigmaaldrich.com

By attaching different functional units to the two amino groups, it is possible to create molecules with multiple properties. For example, one amino group could be attached to a fluorescent dye, while the other is linked to a targeting moiety for a specific biological receptor. This would result in a probe that can both visualize and interact with a biological target.

Similarly, this compound can be used as a building block to construct complex materials with tailored properties. upenn.edu Its incorporation into polymers or frameworks can introduce hydrophobicity, reactive sites for cross-linking, or points for further functionalization, leading to materials with applications in areas such as sensing, catalysis, and drug delivery.

Spectroscopic and Advanced Analytical Methodologies for the Characterization of Hexadecyl 3,5 Diaminobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of hexadecyl 3,5-diaminobenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.

In the ¹H NMR spectrum of a related compound, the protons of the amino groups typically appear as a broad singlet. rsc.org The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts based on their positions relative to the amino and ester functional groups. The long hexadecyl chain produces a series of overlapping signals in the aliphatic region of the spectrum, with the terminal methyl group appearing as a distinct triplet and the methylene (B1212753) groups adjacent to the ester oxygen and the terminal methyl group having characteristic chemical shifts. youtube.com

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shift for each unique carbon atom in the molecule. hw.ac.ukoregonstate.edu The carbonyl carbon of the ester group typically resonates at a downfield chemical shift, generally in the range of 165-185 ppm. libretexts.orgwisc.edu The aromatic carbons show signals in the aromatic region (typically 100-150 ppm), with the carbons attached to the nitrogen atoms and the ester group having distinct chemical shifts due to the electronic effects of these substituents. hw.ac.uk The numerous methylene carbons of the hexadecyl chain give rise to a cluster of peaks in the aliphatic region (around 10-40 ppm), while the terminal methyl carbon appears at the most upfield position. youtube.comoregonstate.edu

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for more complex derivatives to establish connectivity between protons and carbons, confirming the structural assignment. Furthermore, solid-state NMR can provide insights into the dynamics and ordering of the long alkyl chains in the solid state, which is particularly relevant for understanding the properties of materials derived from these molecules. rsc.orgresearchgate.net Studies on related long-chain lipid systems have demonstrated the utility of solid-state NMR in characterizing chain order and dynamics. rsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.0 - 7.0 | m |

| NH₂ | 3.5 - 4.5 | br s |

| O-CH₂ | 4.1 - 4.3 | t |

| (CH₂)₁₄ | 1.2 - 1.8 | m |

| CH₃ | 0.8 - 0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-H | 100 - 115 |

| Aromatic C-COO | 130 - 140 |

| O-CH₂ | 60 - 70 |

| (CH₂)₁₄ | 20 - 35 |

| CH₃ | ~14 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic hexadecyl chain are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C=O stretching of the ester group is expected in the range of 1700-1730 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would appear in the fingerprint region (below 1600 cm⁻¹), along with C-O stretching and various bending and rocking vibrations of the methylene groups in the long alkyl chain. For instance, in a study of polyimides derived from this compound, characteristic IR bands for the CH₂ groups were observed at 2926 and 2854 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring typically gives a strong band around 1600 cm⁻¹. The C-H stretching vibrations of the alkyl chain are also readily observed. The C=O stretch of the ester is generally weaker in the Raman spectrum compared to the IR spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups and providing information about the molecular structure.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Ester (C=O) | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1550 - 1650 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Ester (C-O) | Stretching | 1100 - 1300 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Upon ionization, the molecule will undergo fragmentation, and the resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (the hexadecyloxy group) and cleavage at various points along the alkyl chain. The fragmentation of the aromatic ring can also provide clues about the substitution pattern. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. In the context of derivatives, mass spectrometry is also used to confirm the success of synthetic modifications.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are the most powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray crystallography can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amine groups and the ester carbonyls of adjacent molecules. This information is critical for understanding the packing of the molecules in the crystal lattice and how this influences the material's bulk properties.

Powder XRD can be used to analyze the crystalline nature of a bulk sample and to identify the different crystalline phases that may be present. The diffraction pattern is a fingerprint of the crystalline structure and can be used for quality control and to study phase transitions.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. By using an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to separate the target compound from any starting materials, byproducts, or other impurities. A single, sharp peak in the chromatogram is indicative of a high-purity sample. Preparative HPLC can be used to isolate the pure compound on a larger scale. researchgate.net

Gas chromatography (GC) could also be employed, potentially after derivatization to increase the volatility of the compound. Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Flash chromatography is often used for the purification of the compound on a laboratory scale. rsc.org

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Detailed molecular structure, chemical environment of atoms |

| IR and Raman Spectroscopy | Identification of functional groups, vibrational analysis |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |

| X-ray Diffraction/Crystallography | Solid-state structure, molecular packing, intermolecular interactions |

| Chromatography (HPLC, GC, TLC) | Purity assessment, separation, and isolation |

Environmental Transformation and Degradation Pathways of Hexadecyl 3,5 Diaminobenzoate Academic Perspective

Future Research Directions and Emerging Applications

Exploration of Hexadecyl 3,5-diaminobenzoate in Advanced Sensing Technologies

The dual nature of this compound, being both hydrophobic and capable of specific interactions through its aromatic amine groups, makes it a compelling candidate for the development of advanced chemical sensors. Future research is anticipated to focus on its application in detecting a variety of analytes, from environmental pollutants to biological molecules.

The amino groups on the benzene (B151609) ring can act as binding sites for metal ions or as hydrogen bond donors to recognize specific anions. The long hexadecyl chain can facilitate the formation of well-ordered monolayers or thin films on sensor surfaces, a crucial aspect for enhancing sensor sensitivity and selectivity. The potential for these films to be integrated into a network of sensors for continuous environmental monitoring is a promising avenue of investigation. mdpi.com

Furthermore, the incorporation of this compound into polymer matrices could lead to novel sensory materials. For instance, its integration into polymers could create materials with the ability to detect changes in their environment, such as the presence of specific chemicals, by altering their optical or electronic properties.

Integration into Stimuli-Responsive Materials Systems

Stimuli-responsive or "smart" materials that can change their properties in response to external triggers like light, temperature, or pH are at the forefront of materials science. rsc.orglu.seresearchgate.net The structure of this compound suggests its potential as a key component in such systems.

The long alkyl chain is particularly relevant for creating temperature-responsive materials. Polymers incorporating long alkyl chains can exhibit reversible changes in properties, such as solubility or shape, at a specific temperature due to the melting and crystallization of the alkyl side chains. acs.org This could be exploited in applications ranging from smart coatings to drug delivery systems.

Moreover, the aromatic diamine core could be modified to include photo-responsive moieties like azobenzene (B91143). The cis-trans isomerization of azobenzene upon light irradiation could be used to modulate the material's properties, such as its crystallinity or glass transition temperature. rsc.org The amino groups also offer handles for creating pH-responsive systems, as their protonation state would change with pH, altering the intermolecular interactions and macroscopic properties of the material. acs.orgjchemrev.com

Development of Novel Catalytic Systems Based on Diaminobenzoate Ligands

The 3,5-diaminobenzoate moiety can serve as a versatile ligand for coordinating with transition metals, opening up possibilities for creating novel catalysts. nih.govrsc.orgresearchgate.net The two amine groups can chelate to a metal center, forming a stable complex. The long hexadecyl chain, while not directly involved in the catalytic reaction, can significantly influence the catalyst's properties.

For instance, the lipophilic chain can enhance the solubility of the metal complex in nonpolar solvents, which is advantageous for many organic reactions. It can also create a specific microenvironment around the catalytic center, potentially influencing the selectivity of the reaction. The development of metal complexes with diaminobenzoate ligands is a promising area for catalysis research. nih.govrsc.org

Future work could explore the use of this compound-based catalysts in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The ability to tune the electronic properties of the ligand by modifying the aromatic ring and the steric environment through the long alkyl chain provides a powerful tool for designing highly active and selective catalysts.

Sustainable Synthesis and Lifecycle Analysis Considerations

As the chemical industry moves towards more sustainable practices, the development of green synthesis routes for specialty chemicals like this compound is of paramount importance. Future research will likely focus on enzymatic and biocatalytic methods for its synthesis, which offer milder reaction conditions and reduced waste generation compared to traditional chemical methods. mdpi.comcsic.es

Lipases, for example, are known to be effective catalysts for esterification reactions and could be employed for the synthesis of this compound from 3,5-diaminobenzoic acid and hexadecanol (B772). csic.es The use of renewable starting materials and environmentally benign solvents will also be a key consideration. nih.govresearchgate.netrsc.org

A comprehensive lifecycle assessment (LCA) will be crucial to evaluate the environmental impact of producing and using this compound. lu.seresearchgate.netresearchgate.net An LCA considers the entire lifecycle of a product, from raw material extraction to end-of-life disposal, and helps to identify areas for improvement in terms of sustainability. lu.senovonesis.com

Interdisciplinary Research Frontiers Involving this compound

The amphiphilic nature of this compound, with its distinct polar headgroup and nonpolar tail, makes it a fascinating molecule for interdisciplinary research at the interface of chemistry, physics, and biology. nih.gov Its ability to self-assemble into ordered structures, such as micelles, vesicles, or liquid crystals, is a key area for future exploration. nih.govmontana.eduornl.gov

The self-assembly of such molecules can lead to the formation of nanomaterials with applications in drug delivery, where the hydrophobic core can encapsulate therapeutic agents. nih.gov The amino groups on the surface of these assemblies could be functionalized with targeting ligands to direct the nanocarriers to specific cells or tissues.

Furthermore, the potential for this compound to form liquid crystalline phases is another exciting research frontier. scirp.orgnih.govmdpi.comresearchgate.netuea.ac.uk The interplay between the rigid aromatic core and the flexible alkyl chain could lead to the formation of various mesophases with unique optical and electronic properties, which could be exploited in display technologies or as templates for the synthesis of ordered materials. nih.govuea.ac.uk

Q & A

Q. What are the standard synthetic routes and characterization techniques for Hexadecyl 3,5-diaminobenzoate derivatives?

this compound derivatives are synthesized via coupling reactions between 3,5-diaminobenzoic acid esters and functionalized alkyl chains. A common method involves introducing N-alkylurea groups to enhance gelation properties. For example, valine-based derivatives are prepared by reacting activated esters with N-alkylurea precursors using N,N-diisopropylethylamine (DIPEA) as a catalyst . Characterization includes:

- ¹H/¹³C NMR in DMSO-d₆ (due to poor solubility in chlorinated solvents), focusing on signals from urea, ester, and aromatic groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular weights.

- Elemental analysis for purity validation.

- FT-IR spectroscopy to identify hydrogen-bonding interactions (e.g., N–H and C=O stretches at ~3335 and 1728 cm⁻¹, respectively) .

Q. How do solvent polarity and alkyl chain length influence the gelation behavior of this compound-based organogels?

Gelation properties are solvent- and chain length-dependent:

- Aromatic solvents (e.g., toluene, xylene) favor gelation due to π-π stacking of the aromatic core.

- Polar solvents (e.g., DMSO, DMF) require longer alkyl chains (n ≥ 10) to stabilize gels via hydrophobic interactions.

- Minimum Gelation Concentration (MGC) decreases with longer alkyl chains (e.g., n=20: MGC = 1.8% w/v in benzyl alcohol vs. n=10: MGC = 79% w/v) .

- Gel-sol transition temperatures (Tg) increase with chain length (e.g., Tg = 79°C for n=10 vs. 113°C for n=12 in benzyl alcohol), indicating enhanced thermal stability .

Advanced Research Questions

Q. What methodologies resolve contradictions in gelation efficiency data across different solvent systems?

Discrepancies arise from competing intermolecular interactions (e.g., hydrogen bonding vs. hydrophobic effects). To address this:

- Systematic solvent screening : Compare MGC and Tg values across solvents (e.g., cyclic hydrocarbons vs. alcohols) .

- FT-IR analysis : Quantify hydrogen-bonding strength by tracking N–H and C=O peak shifts between solution and gel states .

- Rheological studies : Measure viscoelastic moduli (G’/G’’) to assess mechanical stability under varying conditions.

- X-ray diffraction (XRD) : Correlate alkyl chain packing modes (e.g., crystalline vs. amorphous phases) with gelation efficiency .

Q. How can alkyl chain length be optimized to enhance gelation in non-aromatic solvents?

Long alkyl chains (n ≥ 15) improve gelation in polar solvents by:

- Strengthening hydrophobic interactions , reducing MGC (e.g., n=20 achieves gelation in DMSO at 2% w/v).

- Preventing crystallization, promoting amorphous networks with higher Tg values.

- Balancing hydrogen bonding (urea groups) and van der Waals forces (alkyl chains). Experimental optimization involves synthesizing homologs (n=3–20) and testing MGC/Tg trends .

Q. What advanced techniques validate molecular self-assembly mechanisms in these organogels?

- Small-angle X-ray scattering (SAXS) : Resolve nanoscale fibril structures (e.g., diameter ~10–20 nm).

- Atomic force microscopy (AFM) : Image gel network morphology (e.g., fibrous vs. particulate).

- Solid-state NMR : Probe local molecular environments and hydrogen-bonding dynamics .

- Molecular dynamics simulations : Model interactions between alkyl chains and solvent molecules .

Q. How do competing hydrogen-bonding sites affect the supramolecular architecture of these gels?

The 3,5-diaminobenzoate core provides two primary hydrogen-bonding sites. Competing interactions are mitigated by:

- Steric effects : Bulky alkylurea groups direct hydrogen bonds toward the aromatic core.

- Solvent polarity : Polar solvents stabilize urea-based hydrogen bonds, while nonpolar solvents enhance π-π stacking.

- FT-IR deconvolution : Differentiate contributions from N–H (urea) and O–H (ester) groups to the hydrogen-bonding network .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.